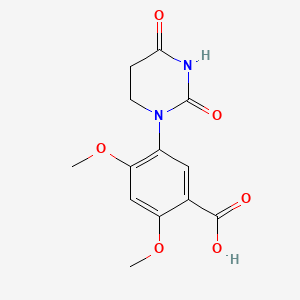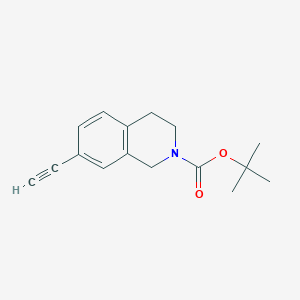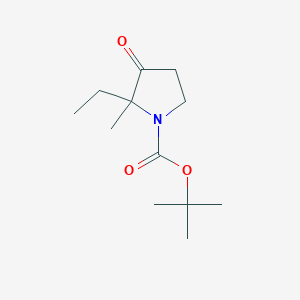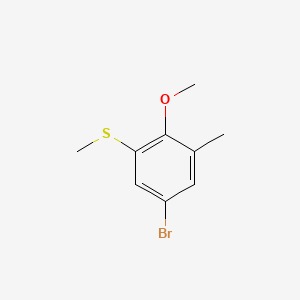
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene: is an organic compound belonging to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multiple steps, including bromination, methoxylation, and methylation reactions. The methoxy group can be introduced via methoxylation using sodium methoxide and copper bromide . The methylsulfanyl group is added through a thiolation reaction using appropriate thiolating agents.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating compounds with specific properties.
Biology and Medicine:
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its biological effects and interactions with biological targets is ongoing.
Industry:
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure allows for the design of molecules with tailored functionalities.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, its substituents influence its reactivity and the types of reactions it can undergo. For example, the bromine atom can act as a leaving group in substitution reactions, while the methoxy and methylsulfanyl groups can participate in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
3-Bromoanisole: Similar in structure but lacks the methyl and methylsulfanyl groups.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional methoxy groups and a different substitution pattern.
1-Bromo-3-[(methylsulfanyl)methyl]benzene: Similar but with a different arrangement of the methylsulfanyl group.
Uniqueness:
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11BrOS |
|---|---|
Molekulargewicht |
247.15 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-1-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3 |
InChI-Schlüssel |
QSCYLBUOYNHWMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


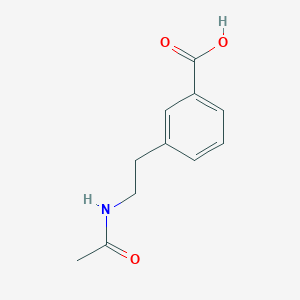



![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
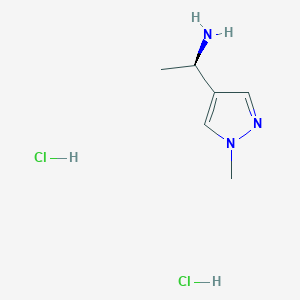
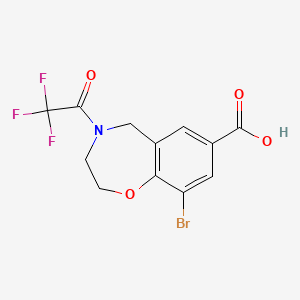
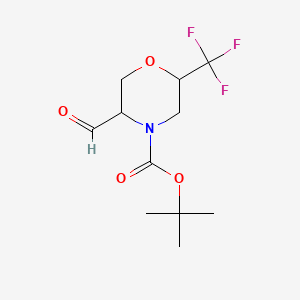
![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
